![molecular formula C20H20N8O B2660087 3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034600-47-8](/img/structure/B2660087.png)
3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumoral and antiviral activities, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused to a triazolo-pyridazine moiety, which is known to contribute to its biological activity. The molecular formula is C19H22N6O with a molecular weight of approximately 366.43 g/mol.
Antitumoral Activity
Research has demonstrated that derivatives of pyrazole and triazole exhibit significant antitumoral effects. A study highlighted the ability of compounds with similar structures to inhibit tubulin polymerization, a critical process for cancer cell division. The mechanism of action involves disrupting the microtubule dynamics necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
Key Findings:
- Inhibition of tubulin polymerization was observed in vitro.
- Structural variations influenced the potency against different cancer cell lines.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
A | 5.2 | HeLa |
B | 8.4 | MCF-7 |
C | 3.9 | A549 |
Antiviral Activity
The antiviral properties of this compound have also been explored. Similar compounds have shown efficacy against various viral strains by interfering with viral replication processes. The SAR studies indicated that modifications in the phenyl moiety could enhance antiviral activity .
Key Findings:
- Compounds exhibited activity against influenza and HIV.
- The mechanism involves inhibition of viral entry or replication.
Compound | EC50 (µM) | Virus Type |
---|---|---|
D | 12.5 | Influenza A |
E | 7.8 | HIV |
Study 1: Antitumoral Efficacy
A series of pyrazole derivatives were synthesized and evaluated for their antitumoral properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced activity against breast cancer cells. Notably, the introduction of halogen atoms increased potency due to improved binding affinity to target proteins involved in cancer progression .
Study 2: Antiviral Mechanism
In another investigation, a derivative of the compound was tested for its antiviral activity against HIV. The study revealed that it inhibited reverse transcriptase activity, thereby preventing viral replication. This mechanism suggests potential for development as an antiviral therapeutic agent .
Aplicaciones Científicas De Investigación
The compound exhibits several promising biological activities:
- Anticancer Properties : Studies have indicated that derivatives of this compound can act as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression. For instance, a related compound demonstrated low nanomolar potency against c-Met in both in vitro and in vivo studies, leading to effective tumor growth inhibition .
- Phosphodiesterase Inhibition : Some derivatives have shown activity as phosphodiesterase inhibitors, which may contribute to cardiovascular effects such as increased heart rate and cardiac output .
Medicinal Chemistry
The primary application of 3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide lies in drug development:
- Cancer Therapeutics : Its ability to inhibit c-Met makes it a candidate for developing targeted cancer therapies.
- Cardiovascular Drugs : The phosphodiesterase inhibition suggests potential use in treating heart conditions.
Research Tools
This compound can serve as a molecular probe in research settings to study the mechanisms of cancer cell signaling pathways and the role of c-Met in tumor biology.
Structure Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies to optimize its efficacy and selectivity against various targets. By modifying different substituents on the pyrazole or triazole rings, researchers can develop more potent analogs with improved pharmacokinetic properties.
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound:
Propiedades
IUPAC Name |
3-pyrazol-1-yl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(15-5-3-6-16(13-15)27-12-4-9-22-27)21-14-19-24-23-17-7-8-18(25-28(17)19)26-10-1-2-11-26/h3-9,12-13H,1-2,10-11,14H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDPMQRQOCRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=CC=C4)N5C=CC=N5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.